
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H19F3N6O and its molecular weight is 428.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The molecular formula of the compound is C20H19F3N6O, and its structure features several key functional groups that contribute to its biological activity:
Component | Description |
---|---|
Piperazine Ring | A six-membered ring known for its pharmacological properties. |
Pyridazine Moiety | Contributes to the compound's interaction with various biological targets. |
Trifluoromethyl Group | Enhances lipophilicity and metabolic stability. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Pyridazine Intermediate : Reaction of hydrazine with a suitable dicarbonyl compound.
- Attachment of Pyridinyl Group : Nucleophilic substitution to introduce the pyridin-2-ylamino group.
- Formation of Piperazine Ring : Cyclization with appropriate diamine precursors.
- Final Coupling Reaction : Combining the pyridazine and piperazine components using coupling agents like EDCI.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : It may act as an inhibitor for various enzymes involved in critical biological pathways, particularly those related to cancer and infectious diseases.
- Receptors : The compound shows potential in modulating receptor activity, which may lead to therapeutic effects in conditions such as cancer and tuberculosis .
Biological Activity
Research indicates that the compound exhibits promising biological activities, particularly:
- Antimicrobial Activity : Similar compounds have shown moderate-to-good activity against various pathogens, suggesting potential applications in treating infections .
- Anti-tubercular Properties : In studies assessing anti-tubercular agents, derivatives with similar structures displayed significant inhibitory concentrations against Mycobacterium tuberculosis .
Case Studies
- Anti-Tubercular Activity :
-
Inhibitory Effects on Kinases :
- Compounds derived from pyridazine scaffolds have been identified as inhibitors of IKKβ and p38 MAP kinase, both critical in inflammatory responses and cancer pathways. Structure-based design strategies have demonstrated their effectiveness in reducing inflammation and tumor growth in preclinical models .
特性
IUPAC Name |
[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-6-4-15(5-7-16)20(31)30-13-11-29(12-14-30)19-9-8-18(27-28-19)26-17-3-1-2-10-25-17/h1-10H,11-14H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPDLJXVEPUFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。